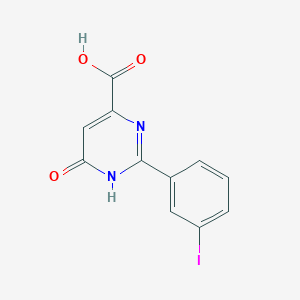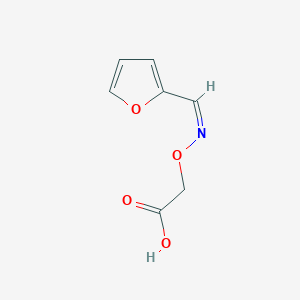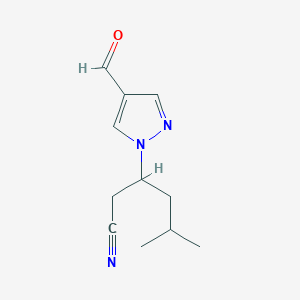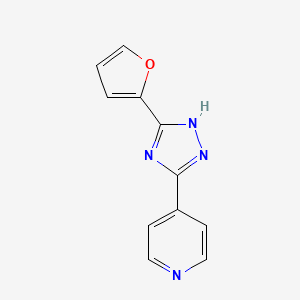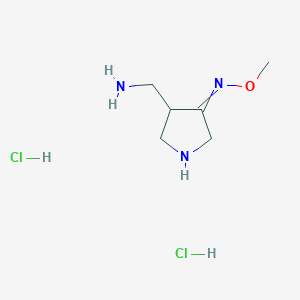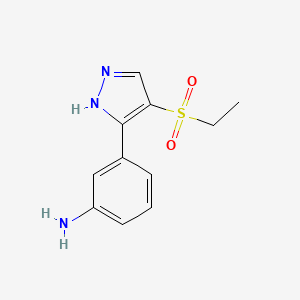
(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate is a chemical compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by its stereochemistry, with both the 3rd and 5th positions on the piperidine ring being in the S-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-Methyl 5-methylpiperidine-3-carboxylate typically involves multiple steps starting from readily available starting materials. One common method involves the alkylation of a lithiated intermediate, followed by reduction and rearrangement to generate the desired piperidine derivative. The key steps include:
Alkylation: Introduction of a chiral methyl group by alkylation of a lithiated intermediate with methyl iodide.
Reduction and Rearrangement: Reduction of the intermediate and subsequent rearrangement to form the piperidine ring.
Final Product Formation: Deprotection and formation of the ester group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in various industrial processes.
Mechanism of Action
The mechanism of action of (3S,5S)-Methyl 5-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-5-Methylpiperidine-3-carboxylic acid: Another piperidine derivative with different stereochemistry.
(3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl: A compound with a hydroxyl group at the 3rd position.
Uniqueness
(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
405513-13-5 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (3S,5S)-5-methylpiperidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
HJPYJRXRHXOATI-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](CNC1)C(=O)OC |
Canonical SMILES |
CC1CC(CNC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


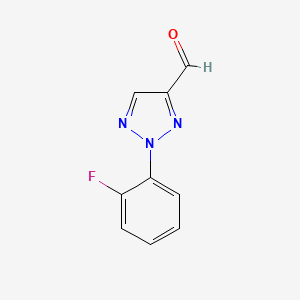
![2-Ethylbutyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11772473.png)
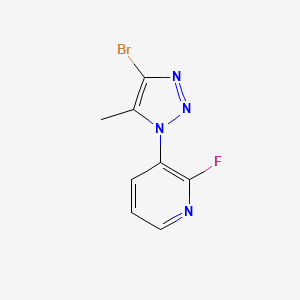
![Pyrrolo[1,2-a]pyrazine-1-carboxylicacid, octahydro-, (1S,8aS)-](/img/structure/B11772479.png)


![2-(7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B11772510.png)
![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B11772515.png)
